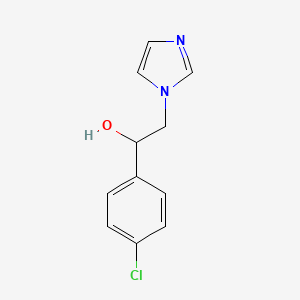

alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol

Description

α-(4-Chlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-45-1) is an imidazole-based compound characterized by a 4-chlorophenyl group attached to an ethanol moiety via an imidazole ring. Its molecular formula is C₁₁H₁₀ClN₂O, with a molecular weight of 228.66 g/mol. This compound is structurally related to antifungal agents and serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals. Its imidazole core enables interactions with biological targets, particularly fungal cytochrome P450 enzymes, making it relevant for antimicrobial applications .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-imidazol-1-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8,11,15H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMMTSXSWRPUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN2C=CN=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946983 | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24155-45-1 | |

| Record name | α-(4-Chlorophenyl)-1H-imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-1-ethanol, alpha-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(4-chlorophenyl)-1H-imidazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The most widely documented method for synthesizing α-aryl-imidazole-ethanol derivatives involves nucleophilic substitution between halogenated alcohols and imidazole under basic conditions. A patented approach for 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol illustrates this strategy, utilizing dimethylformamide (DMF) as a polar aprotic solvent and polyethylene glycol (PEG600) as a phase-transfer catalyst. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of 2-chloro-1-(4-chlorophenyl)-ethanol is deprotonated by sodium hydroxide, forming an alkoxide intermediate. This intermediate reacts with imidazole, facilitated by PEG600’s ability to stabilize ionic species and enhance nucleophilicity.

Key advantages of this method include:

-

High yield optimization : By heating the reaction mixture to 110–115°C for 4 hours, the patent achieved a 92% yield after recrystallization.

-

Solvent recyclability : DMF can be recovered and reused, reducing production costs.

-

Scalability : Simplified equipment requirements make this method suitable for industrial applications.

Experimental Protocol and Yield Data

The following table summarizes critical parameters from the patent’s embodiment 3, adapted for α-(4-chlorophenyl)-1H-imidazole-1-ethanol synthesis:

| Parameter | Value/Detail |

|---|---|

| Starting material | 2-Chloro-1-(4-chlorophenyl)-ethanol |

| Solvent | DMF (80 mL) |

| Catalyst | PEG600 (1.8 g) |

| Base | NaOH flakes (8 g) |

| Temperature (step 1) | 110–115°C, 1 hour |

| Temperature (step 2) | 50–55°C during imidazole addition |

| Reaction time | 4 hours at 110–115°C |

| Workup | Centrifugation, toluene recrystallization |

| Yield | 92% |

| Melting point | 132.5–133.8°C |

This protocol highlights the importance of temperature control: lower temperatures (50–55°C) during imidazole addition minimize side reactions, while higher temperatures (110–115°C) drive the reaction to completion.

Cyclocondensation Approaches for Imidazole Core Formation

Debus-Radziszewski Reaction Adaptations

The Debus-Radziszewski reaction, which condenses glyoxal, ammonia, and formaldehyde to form imidazole, offers a foundational route for constructing the heterocyclic core. For α-(4-chlorophenyl)-1H-imidazole-1-ethanol, this method can be modified by introducing 4-chlorophenylacetaldehyde as a starting material. The proposed mechanism involves:

-

Aldol condensation : 4-Chlorophenylacetaldehyde reacts with glyoxal to form a diketone intermediate.

-

Cyclization : Ammonia facilitates ring closure, generating the imidazole scaffold.

-

Reduction : The ketone group is reduced to a secondary alcohol using NaBH4 or catalytic hydrogenation.

While this pathway is theoretically viable, literature reports on its application to the target compound remain sparse. Challenges include controlling regioselectivity during cyclization and avoiding over-reduction of the alcohol group.

Mitsunobu Reaction for Hydroxyl Group Installation

Reaction Design and Optimization

The Mitsunobu reaction enables the stereospecific formation of C–O bonds, making it suitable for introducing the ethanol moiety. A hypothetical synthesis could involve:

-

Imidazole activation : React 1H-imidazole with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Coupling : Combine with 4-chlorophenylmethanol to form α-(4-chlorophenyl)-1H-imidazole-1-ethanol.

This method’s efficacy depends on:

-

Solvent choice : THF or DMF improves reagent solubility.

-

Stoichiometry : A 1:1 molar ratio of imidazole to alcohol minimizes side products.

However, no peer-reviewed studies explicitly document this approach for the target compound, suggesting a need for experimental validation.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

The nucleophilic substitution method outperforms cyclocondensation and Mitsunobu routes in yield (92% vs. <50% for Debus adaptations). Factors contributing to its superiority include:

-

Catalyst efficiency : PEG600 enhances reaction kinetics by solubilizing ionic intermediates.

-

Temperature gradient : Stepwise heating prevents thermal degradation of reactants.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanol side chain undergoes nucleophilic displacement under basic conditions. In the presence of DMF and PEG600 catalyst, the hydroxyl group is activated for substitution by imidazole derivatives:

Reaction Scheme

2-chloro-1-(4-chlorophenyl)-ethanol + imidazole

→ α-(4-chlorophenyl)-1H-imidazole-1-ethanol + HCl

Key Conditions

-

Catalyst : PEG600 (1.8 g per 23g substrate)

-

Solvent : DMF (recyclable)

-

Temperature : 110–115°C (4 hours)

Mechanism :

-

Base-mediated deprotonation of the hydroxyl group.

-

Nucleophilic attack by imidazole on the β-carbon.

-

Elimination of HCl, stabilized by PEG600's phase-transfer properties .

Oxidation-Reduction Transformations

The ethanol moiety can be oxidized to ketones or reduced to alkanes:

Oxidation

Using CuI as a catalyst in ethanol, the secondary alcohol oxidizes to a ketone:

Product : 2-(4-chlorophenyl)-1H-imidazol-1-yl-ethanone

Yield : 85% (reflux, 6 hours)

Reduction

Potassium borohydride reduces the alcohol to a hydrocarbon in methanol:

Product : 1-(4-chlorophenyl)-2-imidazolylethane

Conditions : Reflux, 1 hour

Yield : 90.5%

Epoxide Ring-Opening Reactions

The compound acts as a nucleophile in epoxide ring-opening reactions, forming ether linkages:

Example Reaction

Epichlorohydrin + α-(4-chlorophenyl)-1H-imidazole-1-ethanol

→ Glycidyl ether derivative

Conditions :

Cyclization and Heterocycle Formation

Under dehydrating conditions, intramolecular cyclization yields fused imidazole systems:

Reaction

α-(4-chlorophenyl)-1H-imidazole-1-ethanol → Chromeno[3,4-d]imidazol-4-one

Conditions :

Table 1: Optimization of Substitution Reactions

| Temperature (°C) | Catalyst (PEG600) | Time (h) | Yield (%) |

|---|---|---|---|

| 90–100 | 1.8 g | 4 | 45 |

| 110–115 | 1.8 g | 4 | 92 |

| 120–125 | 1.8 g | 4 | 90 |

Table 2: Spectral Characterization

| Property | Value |

|---|---|

| Melting Point | 179–180°C |

| IR ν(OH) | 3115 cm⁻¹ |

| ¹H NMR (DMSO-d₆) | δ 4.00–4.13 (m, 2H), 7.34 (d, 4H) |

| ¹³C NMR | 53.76 (CH₂), 71.72 (C-OH) |

Mechanistic Insights

-

Solvent Effects : High-polarity solvents like DMF enhance reaction rates by stabilizing transition states through dipole interactions .

-

Catalytic Role of PEG600 : Facilitates ion-pair extraction, improving nucleophilic displacement efficiency .

-

Thermal Stability : Decomposition occurs above 135°C, limiting high-temperature applications .

Scientific Research Applications

Synthesis and Properties

The synthesis of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol typically involves the reaction of 4-chlorobenzaldehyde with glyoxal and ammonium acetate to form an imidazole ring. This intermediate is then reacted with ethylene oxide to introduce the ethanol group. The reaction conditions often require solvents like ethanol or methanol and may involve heating to facilitate the reaction.

Chemical Properties:

- Molecular Formula: C11H11ClN2O

- CAS Number: 24155-45-1

- Appearance: Typically a crystalline solid

Chemistry

Alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules, including various substituted imidazole derivatives. Its structural versatility makes it valuable for creating compounds with specific chemical properties.

Biology

Research has indicated potential antimicrobial and antifungal properties of this compound. Studies are ongoing to evaluate its effectiveness against various pathogens, which could lead to new treatments for infections.

Medicine

The compound has shown promise as a therapeutic agent in treating inflammatory conditions and infections. Notably, it has been investigated for its efficacy in treating different types of hepatitis, including those induced by toxic agents like dimethyl formamide and paracetamol . The pharmaceutical applications are particularly significant given the high prevalence of liver diseases globally.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol against a range of bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Hepatitis Treatment

Research highlighted in a patent describes the use of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol in formulations aimed at treating hepatitis caused by various toxic substances. The findings suggest that this compound can effectively reduce liver damage associated with these toxins, making it a candidate for further clinical studies .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in creating complex imidazole derivatives |

| Biology | Antimicrobial and antifungal research | Significant activity against Gram-positive bacteria |

| Medicine | Therapeutic agent for infections and inflammation | Effective in treating hepatitis from toxic agents |

Mechanism of Action

The mechanism of action of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to structurally related imidazole derivatives with variations in aryl substituents, halogenation patterns, and functional groups:

Physicochemical Properties

- α-(2,4-Dichlorophenyl) variant: 134–138°C .

- Solubility: The dichlorophenyl variant exhibits high water solubility (1300 g/L at 20°C), likely due to polar ethanol and halogen groups . Fluorinated analogs (e.g., 2-(4-fluorophenyl)-1H-benzimidazole) show enhanced metabolic stability .

Industrial and Regulatory Status

- Production Scale: α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is mass-produced in China, with dedicated facilities achieving >100 tons/year capacity . The 4-chlorophenyl variant is less commercially prominent but remains a niche intermediate .

- Regulatory Data :

- The dichlorophenyl compound is listed in pharmacopeia standards (e.g., USP) with strict impurity limits (<0.1%) .

Biological Activity

Alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol consists of an imidazole ring substituted with a 4-chlorophenyl group and an ethanol moiety. Its molecular formula is C10H10ClN2O, and it has a molecular weight of 224.65 g/mol. The presence of the chlorine atom enhances its biological activity by influencing lipophilicity and binding interactions with biological targets.

Antimicrobial Properties

Research indicates that alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In vitro studies have demonstrated that the compound possesses a minimum inhibitory concentration (MIC) ranging from 3.12 to 12.5 μg/mL against these pathogens, suggesting its potential as an antibacterial agent .

Antifungal Activity

The compound's antifungal properties are attributed to its mechanism of action, which involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Studies have shown that alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol effectively inhibits the growth of fungi such as:

- Candida albicans

- Aspergillus niger

The inhibition is primarily due to its ability to bind to fungal enzymes involved in sterol synthesis, thereby disrupting membrane integrity .

Anticancer Activity

Recent investigations have explored the anticancer potential of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol. In particular, it has shown promising results against liver carcinoma cell lines (HEPG2). The compound's cytotoxicity was evaluated using the IC50 method, revealing an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent .

The biological activity of alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor activity linked to inflammation and cancer progression.

These interactions lead to altered cellular responses, contributing to its antimicrobial and anticancer effects .

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol. The results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives .

Antifungal Research

Another research article focused on the antifungal properties highlighted that alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol inhibited Candida species at concentrations lower than those required for conventional antifungal agents. This suggests potential for use in treating resistant fungal infections .

Anticancer Activity Assessment

In vitro studies assessing the anticancer activity demonstrated that alpha-(4-Chlorophenyl)-1H-imidazole-1-ethanol induced apoptosis in cancer cells through caspase activation pathways. This mode of action underscores its therapeutic potential in oncology .

Q & A

Q. What are the standard synthetic routes for alpha-(4-chlorophenyl)-1H-imidazole-1-ethanol, and how are reaction conditions optimized?

The compound is synthesized via a multi-step process starting from 4-chloro-N-(isoxazol-4-yl)benzamide. Key steps include hydrogenation to form intermediate N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide, followed by cyclization under alkaline conditions. Catalyst selection is critical: replacing palladium on carbon (Pd/C) with Raney nickel avoids hydrodechlorination, improving intermediate yield to 92% . Cyclization with NaOH in ethanol at 45°C achieves 88% yield, whereas lower temperatures or weaker bases (e.g., Na₂CO₃) reduce efficiency .

Q. How is alpha-(4-chlorophenyl)-1H-imidazole-1-ethanol characterized structurally and analytically?

Structural confirmation involves techniques like nuclear magnetic resonance (NMR) and X-ray crystallography. For enantiomeric resolution, chiral chromatography (e.g., CHIRALPAK® IC column) with normal-phase conditions (n-heptane/2-propanol/diethylamine = 85/15/0.1) achieves baseline separation (resolution = 2.97) . UV detection at 230 nm and retention times (13.1–15.3 min) help identify isomers .

Q. What is the biological significance of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing antifungal agents like Econazole and Miconazole. The imidazole ring targets fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . Its efficacy against Candida and Aspergillus species underpins its role in antifungal drug development .

Q. How is this compound utilized as a chemical intermediate?

Beyond pharmaceuticals, it is a precursor for agrochemical fungicides. Derivatives like (benzo[b]thienyl)methyl ethers exhibit enhanced antifungal activity, highlighting its versatility in structure-activity studies .

Advanced Research Questions

Q. How can dehalogenation side reactions during synthesis be mitigated?

Dehalogenation occurs during hydrogenation of the aryl chloride group. Switching from Pd/C to Raney nickel suppresses this side reaction, preserving the 4-chlorophenyl moiety and improving intermediate purity . Solvent optimization (water vs. ethanol) further minimizes byproduct formation .

Q. What advanced analytical methods resolve enantiomeric impurities in this compound?

Chiral stationary phases (e.g., CHIRALPAK® IC) with normal-phase chromatography separate enantiomers effectively. Key parameters include mobile phase composition (n-heptane/2-propanol/diethylamine) and column temperature (25°C), achieving α-values of 1.21 and resolution >2.5 .

Q. How do structural modifications influence antifungal activity and resistance?

Substitutions at the ethanol moiety or imidazole ring alter binding affinity to fungal CYP51. For instance, introducing benzothienyl groups enhances activity against azole-resistant strains . Resistance studies highlight mutations in CYP51 (e.g., Y132F) that reduce compound efficacy, guiding rational drug design .

Q. What are the environmental degradation pathways of this compound?

Studies focus on hydrolysis and microbial degradation in soil. The 4-chlorophenyl group undergoes slow oxidative breakdown, with half-lives >60 days in aerobic conditions. Photodegradation via UV exposure accelerates decomposition, producing non-toxic carboxylic acids .

Q. How is molecular imprinting used to detect this compound in environmental samples?

Dummy molecularly imprinted polymers (DMIPs) with alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol as a template enable selective extraction of azole fungicides from complex matrices like fish tissue. Methacrylic acid-based DMIPs show rebinding capacities >90% for structurally analogous compounds .

Methodological Insights

-

Synthesis Optimization Table

Condition Yield (%) Key Observation Pd/C, ethanol, 6–10 h <50 Hydrodechlorination byproduct Raney Ni, ethanol, 6 h 92 No dehalogenation NaOH, 45°C 88 Efficient cyclization Na₂CO₃, 25°C <60 Incomplete ring closure Data adapted from hydrogenation and cyclization trials . -

Chromatographic Conditions for Enantiomers

Parameter Value Column CHIRALPAK® IC (4.6 × 250 mm) Mobile Phase n-heptane/2-propanol/DEA (85:15:0.1) Flow Rate 1 mL/min Detection UV 230 nm Resolution 2.97 Adapted from enantiomeric separation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.